

5-Bromo-6-chloro-1H-indole CAS number and structure

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Compound of Interest

Compound Name: 5-Bromo-6-chloro-1H-indole

Cat. No.: B174802

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An In-depth Technical Guide to **5-Bromo-6-chloro-1H-indole** for Researchers and Drug Development Professionals

Introduction

5-Bromo-6-chloro-1H-indole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of indole, a privileged scaffold found in numerous natural products and pharmaceuticals, this compound serves as a crucial building block for the synthesis of more complex molecules with diverse biological activities. Its unique substitution pattern, featuring both bromine and chlorine atoms, modulates its electronic properties and provides vectors for further chemical modification, making it an attractive starting material for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of **5-Bromo-6-chloro-1H-indole**, including its chemical structure, physical properties, synthesis protocols, and applications in drug development, with a particular focus on its role in the creation of anti-cancer agents.

Chemical Structure and Properties

The foundational characteristics of **5-Bromo-6-chloro-1H-indole** are summarized below. The presence of the bromo and chloro substituents on the benzene ring portion of the indole scaffold is critical to its reactivity and the biological activity of its derivatives.

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Figure 1: Chemical Structure of **5-Bromo-6-chloro-1H-indole**.

Table 1: Physicochemical Properties of **5-Bromo-6-chloro-1H-indole**

Property	Value	Reference(s)
CAS Number	122531-09-3	[1]
Molecular Formula	C ₈ H ₅ BrClN	[2]
Molecular Weight	230.49 g/mol	
Physical Form	Solid	[2]
Purity	Typically ≥97%	
SMILES	<chem>ClC1=CC2=C(C=C1Br)/C=C\N2</chem>	
InChI Key	SMZUROGBNBCCPT-UHFFFAOYSA-N	[2]
Storage	Store under inert gas	[2]

Synthesis and Experimental Protocols

5-Bromo-6-chloro-1H-indole can be synthesized via multiple routes. Below are detailed protocols for its synthesis and the synthesis of a key derivative, which highlights its utility as a chemical intermediate.

Protocol 1: Synthesis of 5-Bromo-6-chloro-1H-indole

This protocol describes a method starting from 1-bromo-2-chloro-4-nitrobenzene.[3]

Materials:

- 1-bromo-2-chloro-4-nitrobenzene
- Vinylmagnesium bromide (1 M solution in THF)
- Tetrahydrofuran (THF)
- Aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate

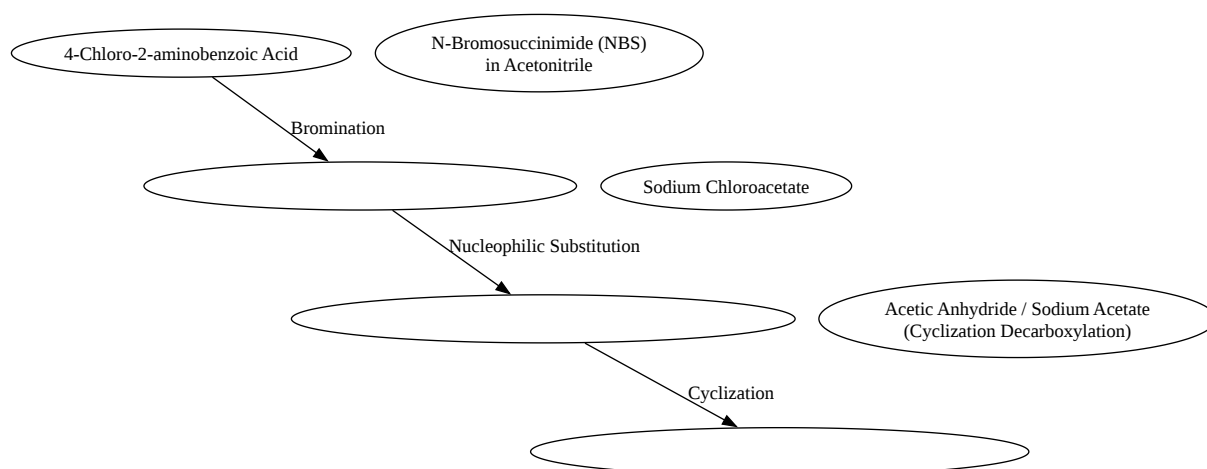
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in tetrahydrofuran (500 mL).
- Cool the solution to -40°C .
- Slowly add vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) dropwise while maintaining the temperature at -40°C .
- After the addition is complete, continue stirring the reaction mixture at -40°C for 1 hour.
- Quench the reaction by adding aqueous ammonium chloride solution.
- Allow the mixture to gradually warm to room temperature.
- Extract the product into ethyl acetate. Combine the organic layers.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **5-bromo-6-chloro-1H-indole**.

Protocol 2: Synthesis of 1-Acetyl-5-bromo-6-chloro-3-indoleethyl Ester (A Key Derivative)

This multi-step protocol illustrates the use of halogenated precursors to construct the indole ring system, a common strategy in organic synthesis.^[4]



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Figure 2: Synthesis workflow for a key indole derivative.

Step 1: Bromination

- Add 4-chloro-2-aminobenzoic acid (20.00 g, 116.6 mmol) to a 500 mL round-bottom flask.
- Add acetonitrile (300 mL) and stir vigorously to form a suspension.
- Slowly add N-bromosuccinimide (NBS) (20.75 g, 116.6 mmol) in small portions at room temperature.
- After the addition, continue stirring for 1 hour.
- Remove the solvent by rotary evaporation.

- Add water, stir, filter, wash, and dry the solid in a vacuum to obtain 5-bromo-4-chloro-2-aminobenzoic acid.[4]

Step 2: Nucleophilic Substitution

- The resulting 5-bromo-4-chloro-2-aminobenzoic acid is reacted with sodium chloroacetate to yield N-(4-bromo-5-chloro-2-carboxyl)phenylglycine.[4]

Step 3: Cyclization and Decarboxylation

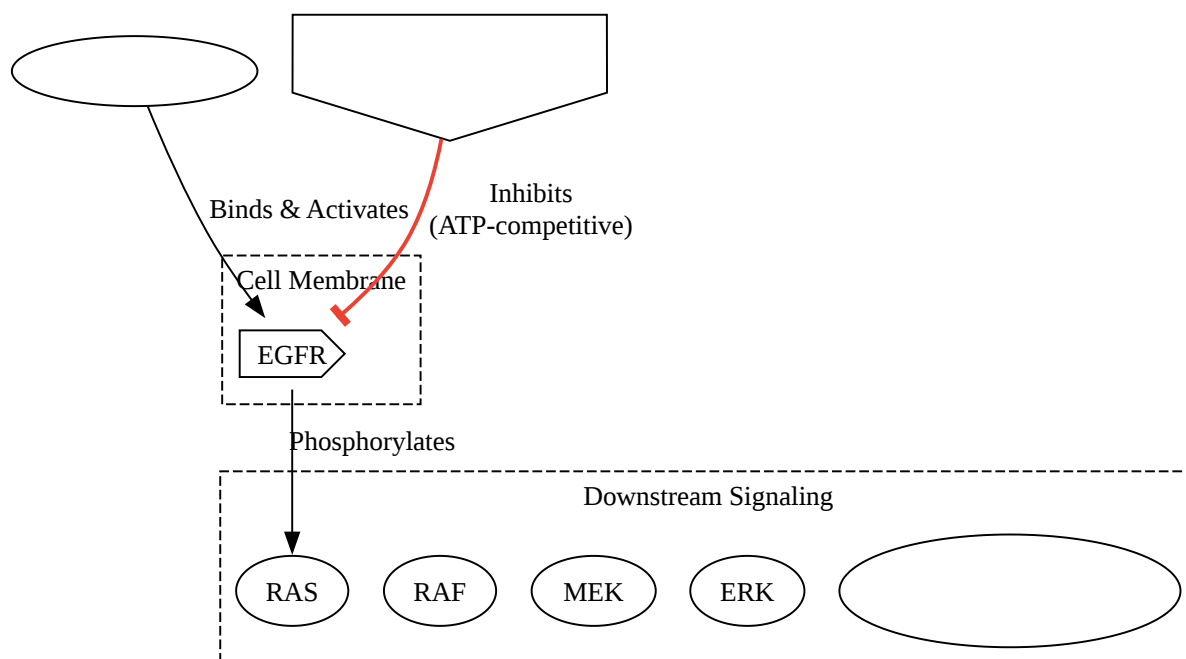
- The N-(4-bromo-5-chloro-2-carboxyl)phenylglycine undergoes a cyclization and decarboxylation reaction in the presence of acetic anhydride and sodium acetate under reflux conditions.
- This step yields 1-acetyl-5-bromo-6-chloro-3-indoleethyl ester, which can be further modified.
[4]

Applications in Drug Development

The **5-bromo-6-chloro-1H-indole** scaffold is a valuable starting point for the synthesis of compounds with significant therapeutic potential. Its derivatives have been primarily investigated as anti-cancer agents due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.

Inhibition of Cancer-Related Signaling Pathways

Derivatives of halogenated indoles are known to target critical proteins in cell signaling cascades. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell growth.[5] Indole-based compounds can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation, thereby blocking downstream signaling.[5]



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Figure 3: Inhibition of the EGFR signaling pathway by 5-halo-indole derivatives.

Building Block for PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to selectively degrade target proteins.[6][7] These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[6] **5-Bromo-6-chloro-1H-indole** serves as a valuable building block for creating the target-binding portion of PROTACs, enabling the development of novel degraders for various disease-related proteins.

Quantitative Data on Biological Activity

While specific bioactivity data for the parent **5-Bromo-6-chloro-1H-indole** is limited in public literature, studies on closely related 5-chloro-indole derivatives demonstrate their potent anti-

proliferative effects against several human cancer cell lines. This data underscores the potential of this chemical class in oncology research.

Table 2: Anti-proliferative Activity of Representative 5-Chloro-Indole Derivatives

Compound ID	Target Cell Line	Activity Metric (GI ₅₀)	Reference
3e (m-piperidin-1-yl derivative)	Panc-1 (Pancreatic)	29 nM	[8]
3a-e (general class)	Various Cancer Lines	29 nM - 42 nM	[8]
Erlotinib (Reference Drug)	Panc-1 (Pancreatic)	33 nM	[8]

Note: The data presented is for derivatives of 5-chloro-indole, not **5-bromo-6-chloro-1H-indole** itself, but is illustrative of the scaffold's potential.

Conclusion

5-Bromo-6-chloro-1H-indole is a synthetically versatile and medically relevant molecule. Its utility as a key intermediate for complex chemical synthesis, combined with the proven biological activity of its derivatives, particularly as inhibitors of crucial oncogenic pathways like EGFR, establishes its importance for researchers in drug discovery. Future exploration of this scaffold is likely to yield novel therapeutic candidates, including potent kinase inhibitors and innovative protein degraders, further solidifying the role of halogenated indoles in the development of next-generation pharmaceuticals.

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